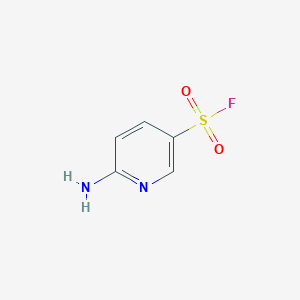
2',3'-Dideoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5-fluorouridine is a fluorinated pyrimidine nucleoside analog of uridine. It has been studied extensively for its potential use as an antiviral agent against HIV and other viral infections . This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable candidate in cancer research .
Preparation Methods
The synthesis of 2’,3’-Dideoxy-5-fluorouridine involves several steps. One common method includes the fluorination of uridine, followed by the removal of the 2’ and 3’ hydroxyl groups. The reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective fluorination and deoxygenation of the uridine molecule . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2’,3’-Dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fluorine atom or other functional groups.
Substitution: Common reagents for substitution reactions include nucleophiles that can replace the fluorine atom or other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2’,3’-Dideoxy-5-fluorouridine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell apoptosis.
Medicine: Investigated as a potential antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-fluorouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets uridine phosphorylase and other enzymes involved in nucleotide metabolism . This disruption of DNA synthesis leads to cell death, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
2’,3’-Dideoxy-5-fluorouridine is unique among nucleoside analogs due to its specific fluorination and deoxygenation. Similar compounds include:
2’,3’-Dideoxyuridine: Lacks the fluorine atom and has different antiviral properties.
5-Fluorouridine: Contains a fluorine atom but retains the 2’ and 3’ hydroxyl groups.
3’-Fluoro-2’,3’-dideoxyuridine: Another fluorinated analog with similar properties but different structural modifications.
These comparisons highlight the unique structural features and biological activities of 2’,3’-Dideoxy-5-fluorouridine, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRKKCRUCYZZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)






![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)

